molecular formula C7H13BrO2 B2777269 2-Bromo-2,4-dimethylpentanoic acid CAS No. 106660-89-3

2-Bromo-2,4-dimethylpentanoic acid

Cat. No.: B2777269
CAS No.: 106660-89-3
M. Wt: 209.083
InChI Key: DUYIJJWSBHNLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2,4-dimethylpentanoic acid (CAS 106660-89-3) is a valuable halogenated building block in organic and medicinal chemistry research. With a molecular formula of C7H13BrO2 and a molecular weight of 209.08 g/mol , this compound serves as a key intermediate in complex synthetic pathways. Its structure features a bromine atom at the alpha-carbon of the carboxylic acid, making it a versatile precursor for nucleophilic substitutions and chain-extension reactions. In pharmaceutical research, this compound and its structural analogs are investigated as key intermediates in the synthesis of active pharmaceutical ingredients. Scientific literature, including patent WO2020212955A1, highlights the use of closely related bromo-dimethylpentanoic acid esters as crucial intermediates in the synthesis of gemfibrozil, a medication used to treat lipid disorders . This underscores the compound's utility in constructing complex molecular architectures. The compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can access analytical data, including SMILES (CC(C)CC(C)(C(=O)O)Br) and InChIKey (DUYIJJWSBHNLSD-UHFFFAOYSA-N), for compound identification and computational chemistry applications . Handle with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

2-bromo-2,4-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-5(2)4-7(3,8)6(9)10/h5H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYIJJWSBHNLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106660-89-3
Record name 2-bromo-2,4-dimethylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2,4-dimethylpentanoic acid can be synthesized through several methods. One common approach involves the bromination of 2,4-dimethylpentanoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, with the bromine atom being introduced at the alpha position relative to the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures consistent production standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-2,4-dimethylpentanoic acid is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other brominated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-2,4-dimethylpentanoic acid involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, where it is replaced by other functional groups. This reactivity is influenced by the molecular structure and the presence of electron-donating or electron-withdrawing groups .

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following table summarizes critical differences between 2-bromo-2,4-dimethylpentanoic acid and related brominated carboxylic acids:

Compound Molecular Formula Molecular Weight (g/mol) Structural Features Applications/Reactivity
This compound C₇H₁₃BrO₂ 209.08 Branched chain with Br and two methyl groups at C2; carboxylic acid group at C1. Intermediate in drug synthesis; steric hindrance influences nucleophilic substitution .
2-Bromo-2-methylpentanoic acid C₆H₁₁BrO₂ 195.05 Linear chain with Br and one methyl group at C2; shorter carbon backbone. Less steric hindrance compared to 2,4-dimethyl variant; used in simpler alkylation reactions .
(S)-2-Bromo-4-methylvaleric acid C₆H₁₁BrO₂ 195.05 Chiral center at C2; bromine and methyl group at C2 and C4, respectively. Stereoselective synthesis of bioactive molecules; enantiomer-specific reactivity .
4-Bromo-2,2-diphenylbutanoic acid C₁₆H₁₅BrO₂ 319.19 Two phenyl groups at C2 and bromine at C4; aromatic substituents. Pharmaceutical intermediate (e.g., anticoagulants); enhanced lipophilicity due to phenyl groups .
Ethyl 2-bromo-2,2-dichloroacetate C₄H₅BrCl₂O₂ 238.35 Esterified carboxylic acid with Br and two Cl atoms at C2; ethyl ester functional group. Reactive electrophile in halogenation reactions; used in agrochemical synthesis .

Biological Activity

2-Bromo-2,4-dimethylpentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on estrogenic effects, metabolic pathways, and therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H13BrO2
  • CAS Number : 106660-89-3

Biological Activity Overview

Research indicates that this compound exhibits significant estrogenic activity , particularly in animal models. Its biological effects can be attributed to its ability to interact with estrogen receptors, influencing various physiological processes.

Estrogenicity Studies

One of the primary studies on this compound highlighted its potent estrogenic effects when tested in various animal models, including rats and guinea pigs. The compound showed estrogenicity comparable to that of 17β-estradiol (E2), particularly in the following contexts:

  • Animal Studies :
    • In animal studies, the (−)-enantiomer of this compound demonstrated strong estrogenic activity. It was found to significantly affect uterine weight and other estrogen-responsive tissues in rats .
    • The (+)-enantiomer exhibited only one-fifth the potency of the (−)-enantiomer .

Case Study: Clinical Trials

Clinical trials involving postmenopausal women revealed that while the compound was highly effective in animals, it required much higher doses to elicit a similar response in humans. This discrepancy led to its eventual withdrawal from the market due to insufficient efficacy at safe dosage levels .

The mechanism through which this compound exerts its effects involves:

  • Estrogen Receptor Modulation : The compound acts as a selective estrogen receptor modulator (SERM), which can selectively activate or inhibit estrogen receptors depending on the tissue type .
  • Metabolic Conversion : It has been proposed that the compound may function as a pro-estrogen, requiring metabolic conversion to an active form for optimal efficacy .

Comparative Biological Activity Table

CompoundEstrogenic ActivityAnimal ModelHuman Efficacy
This compound (−)HighRatsHigh doses needed
This compound (+)LowRatsNot effective
17β-EstradiolVery HighVariousEffective

Therapeutic Applications

Despite its initial promise, clinical applications for this compound have been limited. However, ongoing research into SERMs continues to explore potential therapeutic uses in:

  • Postmenopausal Symptoms : As a treatment option for managing symptoms associated with menopause.
  • Osteoporosis Prevention : Investigating its role in bone density preservation.
  • Prostate Cancer Treatment : Exploring its potential in hormonal therapies for prostate cancer due to selective action on androgen receptors .

Q & A

Q. What are the optimized synthetic routes for 2-bromo-2,4-dimethylpentanoic acid, and how is its purity validated?

The synthesis of brominated carboxylic acids like this compound (C₇H₁₃BrO₂, CAS 106660-89-3) often involves bromination of precursor esters or acids. For example, ethyl 2-bromo-2-pentanoate derivatives can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid . Post-synthesis, purity is validated via 1H-NMR^1 \text{H-NMR}, where characteristic peaks for the brominated methyl groups and carboxylic proton (δ ~12 ppm) are observed. Quantitative analysis may use HPLC with UV detection at 210–220 nm to monitor bromine-related absorbance .

Q. How does steric hindrance in this compound influence its reactivity in substitution or elimination reactions?

The geminal dimethyl and bromine groups create significant steric hindrance, favoring elimination (E2) over nucleophilic substitution (SN2). For instance, under basic conditions, dehydrohalogenation may dominate, producing alkenes. Kinetic studies using deuterated solvents or isotopic labeling can distinguish between SN2 (inversion) and E2 (concerted) pathways. Solvent polarity and temperature are critical variables: polar aprotic solvents (e.g., DMF) may slightly favor SN2, while bulky bases (e.g., tert-butoxide) promote E2 .

Advanced Research Questions

Q. What role can this compound play in visible-light photoredox catalysis for C–C bond formation?

The bromine atom in this compound is a potential radical precursor under photoredox conditions. Ruthenium polypyridyl complexes (e.g., Ru(bpy)₃²⁺) can generate bromine-centered radicals via single-electron transfer (SET), enabling α-alkylation or cross-coupling reactions. Experimental design should include:

  • Irradiation with blue LEDs (450–470 nm) to excite the photocatalyst.
  • Radical trapping agents (e.g., TEMPO) to confirm intermediate formation.
  • Cyclic voltammetry to determine redox potentials of the brominated substrate .

Q. How can researchers resolve contradictions in reported yields for esterification reactions involving this compound?

Discrepancies in esterification yields may arise from competing side reactions (e.g., decarboxylation or elimination). A systematic approach includes:

  • Kinetic profiling : Monitor reaction progress via in-situ IR to track carbonyl intermediates.
  • Acid catalyst screening : Compare Brønsted acids (H₂SO₄) vs. Lewis acids (Sc(OTf)₃).
  • Isotopic labeling : Use 18O^{18} \text{O}-labeled alcohols to trace esterification vs. hydrolysis pathways. Contradictions often stem from unoptimized reaction conditions (e.g., water content, temperature gradients) .

Q. What strategies enable enantioselective synthesis of derivatives from this compound?

Chiral auxiliaries or asymmetric catalysis can achieve enantioselectivity. For example:

  • Chiral ligands : Use (R)-BINAP with palladium catalysts for Suzuki-Miyaura couplings.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers.
  • Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes .

Methodological Considerations

  • Data Analysis : Conflicting NMR spectra (e.g., unexpected splitting) may indicate rotameric equilibria due to restricted rotation around the C–Br bond. Variable-temperature NMR (VT-NMR) can resolve this .
  • Safety Protocols : Handle brominated compounds in fume hoods due to potential lachrymatory effects. Use chelating agents (e.g., EDTA) in aqueous workups to minimize heavy metal contamination from catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.